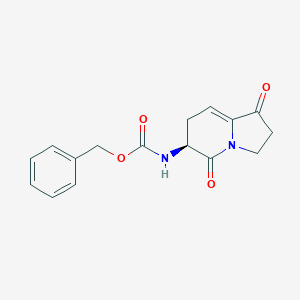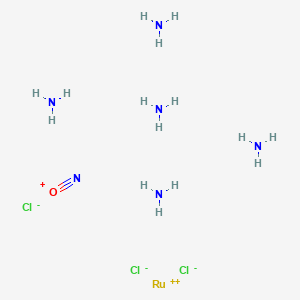
cis-2-Carboxy-1-methylvinyl dimethylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-Carboxy-1-methylvinyl dimethylphosphate (CMPF) is a chemical compound that is commonly used in scientific research. It is a phosphonate derivative of cis-2-butene-1,4-dioic acid and is known to have various biochemical and physiological effects.
Mechanism of Action
Cis-2-Carboxy-1-methylvinyl dimethylphosphate inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. This results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
cis-2-Carboxy-1-methylvinyl dimethylphosphate has various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. cis-2-Carboxy-1-methylvinyl dimethylphosphate has also been shown to decrease the levels of ATP in cells, which can lead to energy depletion. In addition, cis-2-Carboxy-1-methylvinyl dimethylphosphate has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Cis-2-Carboxy-1-methylvinyl dimethylphosphate is a potent inhibitor of several enzymes and can be used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway. It is also relatively easy to synthesize and purify. However, cis-2-Carboxy-1-methylvinyl dimethylphosphate has some limitations. It can be toxic to cells at high concentrations, and its effects on cells can be variable depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of cis-2-Carboxy-1-methylvinyl dimethylphosphate in scientific research. One direction is to study the effects of cis-2-Carboxy-1-methylvinyl dimethylphosphate on mitochondrial function and metabolism. Another direction is to investigate the potential use of cis-2-Carboxy-1-methylvinyl dimethylphosphate as a therapeutic agent for cancer and other diseases. Additionally, the development of new cis-2-Carboxy-1-methylvinyl dimethylphosphate derivatives with improved potency and selectivity could lead to new insights into enzyme regulation and metabolic pathways.
Conclusion:
In conclusion, cis-2-Carboxy-1-methylvinyl dimethylphosphate is a valuable tool for scientific research that has been used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway. It has various biochemical and physiological effects and can be synthesized relatively easily. However, its effects on cells can be variable depending on the cell type and experimental conditions. Future research on cis-2-Carboxy-1-methylvinyl dimethylphosphate could lead to new insights into enzyme regulation and metabolic pathways and the development of new therapeutic agents for cancer and other diseases.
Synthesis Methods
Cis-2-Carboxy-1-methylvinyl dimethylphosphate can be synthesized by reacting cis-2-butene-1,4-dioic acid with dimethylphosphite and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product obtained is then purified using column chromatography.
Scientific Research Applications
Cis-2-Carboxy-1-methylvinyl dimethylphosphate is widely used in scientific research as a tool to study the activity of various enzymes. It is a potent inhibitor of several enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. cis-2-Carboxy-1-methylvinyl dimethylphosphate is also used to study the regulation of the citric acid cycle and the oxidative phosphorylation pathway.
properties
CAS RN |
19491-70-4 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
(E)-3-dimethoxyphosphoryloxybut-2-enoic acid |
InChI |
InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+ |
InChI Key |
SMKWBNVXDMCGRW-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/OP(=O)(OC)OC |
SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
Other CAS RN |
21300-86-7 |
synonyms |
(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



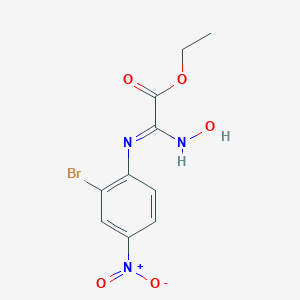
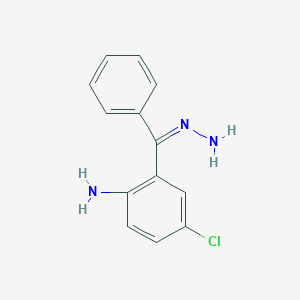
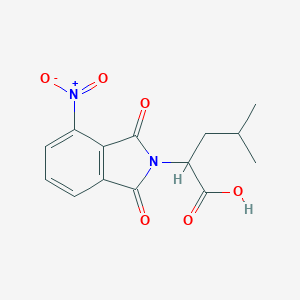
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
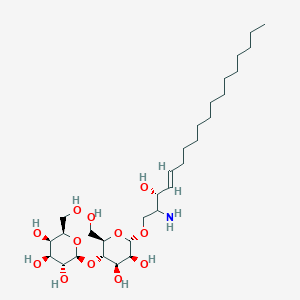
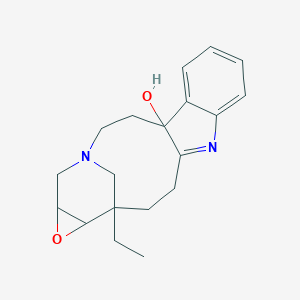
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

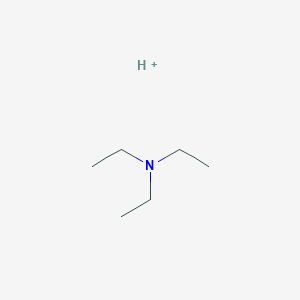
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
